molecular formula C10H14O5 B3045549 2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester CAS No. 109669-53-6

2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester

Cat. No.: B3045549
CAS No.: 109669-53-6
M. Wt: 214.21 g/mol
InChI Key: VOTNBIJNPNEGJA-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes two propenoic acid groups connected by an oxybis(methylene) bridge, and is commonly used in synthetic chemistry.

Preparation Methods

The synthesis of 2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester involves several steps. One common method includes the esterification of 2,2’-[oxybis(methylene)]bis(propenoic acid) with methanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms. In polymer chemistry, it undergoes polymerization reactions to form long-chain polymers, which are used in various industrial applications .

Comparison with Similar Compounds

2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester can be compared with other similar compounds such as:

  • 2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, diethyl ester
  • 2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dipropyl ester

These compounds share similar structural features but differ in the alkyl groups attached to the ester functionalities. The unique properties of 2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester, such as its specific reactivity and applications, make it distinct from its analogs .

Properties

IUPAC Name

methyl 2-(2-methoxycarbonylprop-2-enoxymethyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-7(9(11)13-3)5-15-6-8(2)10(12)14-4/h1-2,5-6H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTNBIJNPNEGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)COCC(=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448440
Record name 2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109669-53-6
Record name 2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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